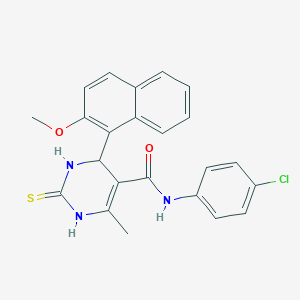
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as DMPE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPE belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is not fully understood. However, it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to reduce oxidative stress and improve mitochondrial function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is also stable under various conditions and can be stored for long periods of time. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. Further research is needed to fully understand the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone and its effects on various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone could also be studied for its potential use in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone analogs with improved therapeutic properties could be explored.
Métodos De Síntesis
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be synthesized through a multistep process. The first step involves the reaction between 2-methoxyphenol and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate to yield 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. The purity of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential therapeutic properties in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.
Propiedades
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-7-5-4-6-12(13)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTOAOMPJPXYGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407631.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)
![Methyl 5-([(4-chlorophenyl)sulfonyl]{3-nitrobenzoyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407634.png)
![N-(3-methyl-1,2,3,4-tetrahydronaphtho[2,3-b][1]benzofuran-11-yl)benzenesulfonamide](/img/structure/B407635.png)
![Methyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407636.png)

![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407641.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407642.png)
![(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B407644.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B407645.png)
![2,4-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407647.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)